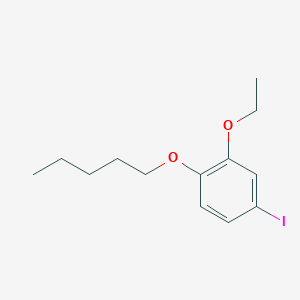
2-Ethoxy-4-iodo-1-(pentyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group, an iodine atom, and a pentyloxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-iodophenol.
Etherification: The first step involves the etherification of 2-ethoxyphenol with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 2-ethoxy-1-(pentyloxy)benzene.
Iodination: The final step involves the iodination of 2-ethoxy-1-(pentyloxy)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-iodo-1-(pentyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy and pentyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogenated derivatives.
Applications De Recherche Scientifique
2-Ethoxy-4-iodo-1-(pentyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atom and ether groups play a crucial role in its reactivity and binding affinity. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-4-bromo-1-(pentyloxy)benzene: Similar structure but with a bromine atom instead of iodine.
2-Ethoxy-4-chloro-1-(pentyloxy)benzene: Similar structure but with a chlorine atom instead of iodine.
2-Ethoxy-4-fluoro-1-(pentyloxy)benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. The iodine atom also influences the compound’s physical properties, such as melting point and solubility.
Propriétés
Numéro CAS |
91123-11-4 |
|---|---|
Formule moléculaire |
C13H19IO2 |
Poids moléculaire |
334.19 g/mol |
Nom IUPAC |
2-ethoxy-4-iodo-1-pentoxybenzene |
InChI |
InChI=1S/C13H19IO2/c1-3-5-6-9-16-12-8-7-11(14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
UJPKLZGNQMJVOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)I)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


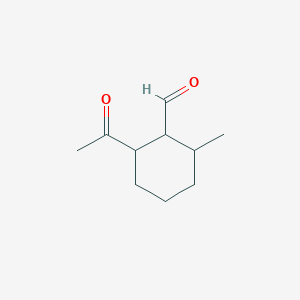
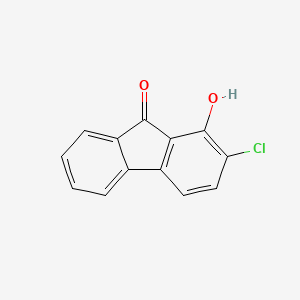
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
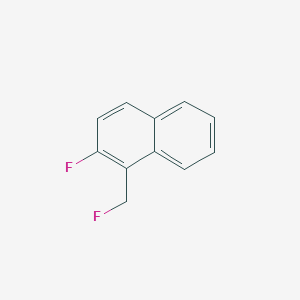
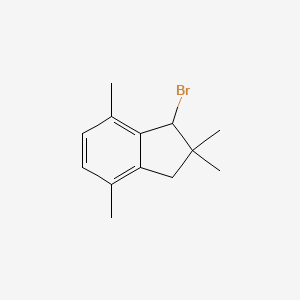
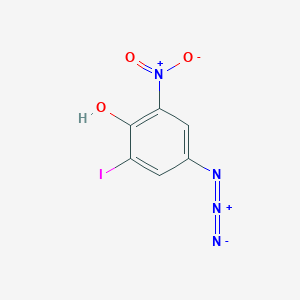
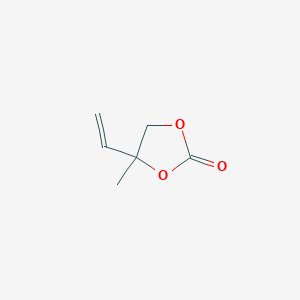
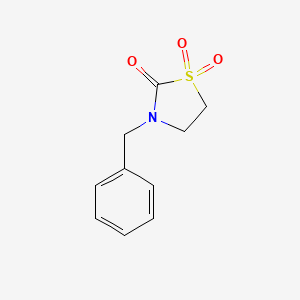
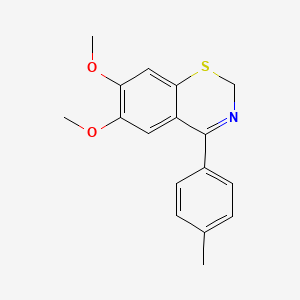

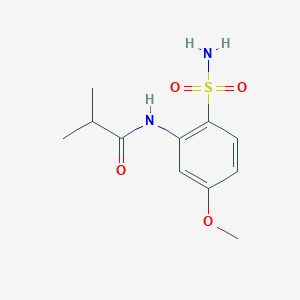
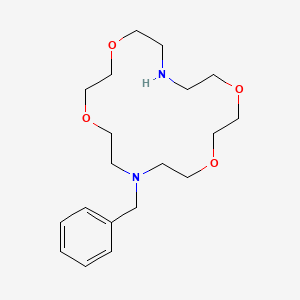
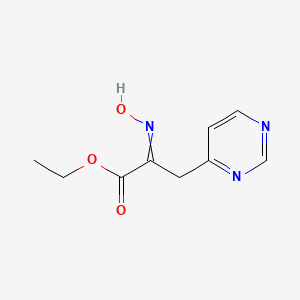
![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
